

Application Note: Quantification of Trisulfanes in Proteomics using HPLC-MS/MS

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Compound of Interest

Compound Name: Trisulfane

Cat. No.: B228730

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Abstract

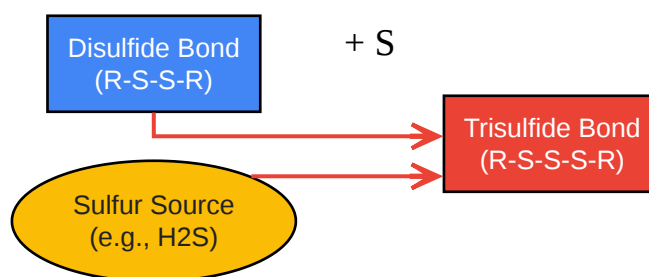
Trisulfane linkages (R-S-S-S-R), a post-translational modification involving the insertion of a sulfur atom into a disulfide bond, are of increasing interest in proteomics and biopharmaceutical characterization. These modifications can impact protein structure, function, and stability. This application note provides a detailed protocol for the quantification of **trisulfane**-containing peptides in protein samples, particularly monoclonal antibodies (mAbs), using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). The methodology outlined here enables the accurate identification and quantification of this critical quality attribute.

Introduction

The formation of trisulfide bonds in proteins, particularly in therapeutic antibodies, is a modification that can arise during manufacturing processes.^{[1][2]} While often present at low levels, their presence can affect the heterogeneity and stability of biopharmaceuticals.^{[2][3]} Therefore, robust analytical methods for the accurate quantification of **trisulfanes** are crucial for process development and quality control. HPLC-MS/MS has emerged as the gold standard for this analysis due to its high sensitivity, specificity, and ability to identify the exact location of the modification.^{[4][5]} This method relies on the detection of a characteristic mass shift of +32 Da in peptides containing a trisulfide bond compared to their disulfide counterparts.^{[1][2]}

Experimental Workflow

The overall workflow for the quantification of **trisulfanes** in proteins involves several key steps, from sample preparation to data analysis. A schematic of this workflow is presented below.



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